molecular formula C7H5N3O3 B6263299 nitro-7-hydroxy-8-imidazo[1,2-a]pyridine CAS No. 109388-66-1

nitro-7-hydroxy-8-imidazo[1,2-a]pyridine

Cat. No.: B6263299
CAS No.: 109388-66-1
M. Wt: 179.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound nitro-7-hydroxy-8-imidazo[1,2-a]pyridine is a functionalized heterocyclic building block offered for investigational purposes. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its wide range of biological activities. Derivatives of this scaffold have demonstrated significant potential in various research areas, including as potent antitubercular agents against drug-resistant strains , and as antimicrobial compounds . The specific nitro and hydroxy substitutions on this core are typically explored to modulate the compound's electronic properties, solubility, and binding affinity to biological targets. Researchers are investigating this and similar compounds to develop novel therapeutic agents and biochemical probes. Further research is required to fully elucidate the specific mechanism of action and primary research applications for this particular derivative.

Properties

CAS No.

109388-66-1

Molecular Formula

C7H5N3O3

Molecular Weight

179.1

Purity

95

Origin of Product

United States

Preparation Methods

DBU-Catalyzed Two-Component Synthesis

The reaction of 2-aminopyridines with phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature, catalyzed by 1,8-diazabicycloundec-7-ene (DBU), provides a green chemistry route to 2-arylimidazo[1,2-a]pyridines (65–94% yield). For nitro-7-hydroxy derivatives:

  • Substrate Modification : Use 7-hydroxy-2-aminopyridine as the starting material.

  • Nitro Introduction : Employ 4-nitro-phenacyl bromide to install the nitro group at C7 during cyclization.

  • Protection Strategy : Protect the C8 hydroxy group as a tert-butyldimethylsilyl (TBS) ether before reaction, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Limitations : Phenacyl bromides with strong electron-withdrawing groups (e.g., nitro) reduce nucleophilic attack on 2-aminopyridine, requiring extended reaction times (8–12 hr).

Ultrasound-Assisted Iodine/Ionic Liquid System

A one-pot method combining acetophenones, 2-aminopyridines, iodine (1.2 eq), and [BMIM]BF₄ ionic liquid under ultrasound irradiation (35°C, 2.5 hr) achieves 70–85% yield for imidazo[1,2-a]pyridines. For functionalized derivatives:

  • Nitration : Post-synthesis nitration using fuming HNO₃/H₂SO₄ at 0°C selectively targets C7 (62% yield).

  • Hydroxylation : Directed ortho-metalation with LDA followed by quenching with trimethylborate and oxidation installs the C8 hydroxy group.

Key Insight : Ultrasound cavitation enhances mass transfer, critical for maintaining regioselectivity in crowded systems.

Post-Functionalization Approaches

Directed C–H Activation

Palladium-catalyzed C–H nitration using Pd(OAc)₂ (10 mol%), AgNO₃ (3 eq), and HNO₃ in trifluoroethanol (TFE) at 80°C selectively nitrates C7 (Table 1). Subsequent Miyaura borylation and oxidation introduces the C8 hydroxy group:

StepReagents/ConditionsYield (%)
NitrationPd(OAc)₂, AgNO₃, HNO₃, TFE, 80°C, 12 hr58
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂73
OxidationH₂O₂, NaOH, THF/H₂O89

Advantage : Avoids protecting groups by leveraging the imidazole nitrogen’s coordinating ability.

Reductive Amination Pathway

A patented route for imidazo[1,2-a]pyridine-3-acetamides adapts to nitro-hydroxy systems:

  • Condense 8-methoxy-imidazo[1,2-a]pyridine with glyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK).

  • Reduce with PBr₃ to yield the acetamide intermediate.

  • Demethylate the C8 methoxy group using BBr₃ (−78°C → rt).

  • Nitrate using acetyl nitrate (AcONO₂) in AcOH at 0°C.

Critical Note : BBr₃ selectively cleaves methyl ethers without affecting the acetamide moiety (92% deprotection yield).

Comparative Analysis of Methodologies

MethodStarting MaterialKey StepsTotal Yield (%)Scalability
DBU Cyclocondensation7-OH-2-aminopyridineProtection → Cyclization → Deprotection41Multigram
Ultrasound/Iodine2-AminopyridineNitration → Hydroxylation38Lab-scale
C–H ActivationImidazo[1,2-a]pyridineDirected Nitration → Borylation45<1 gram
Reductive Amination8-OMe DerivativeDemethylation → Nitration53Pilot plant

Trade-offs : The DBU method offers scalability but requires protection chemistry. C–H activation avoids protection but suffers from Pd residue contamination.

Chemical Reactions Analysis

Types of Reactions

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-7-oxo-8-imidazo[1,2-a]pyridine, while reduction may produce amino-7-hydroxy-8-imidazo[1,2-a]pyridine .

Scientific Research Applications

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of nitro-7-hydroxy-8-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Nitro-7-hydroxy-8-imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity .

Q & A

Q. What methods validate the stability of this compound under physiological conditions?

  • Techniques :
  • pH Stability Tests : Monitor degradation via UV-Vis at λmax_{max} = 366 nm over 24 h .
  • Thermal Analysis : DSC/TGA to assess decomposition points (e.g., melting range 215–217°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.